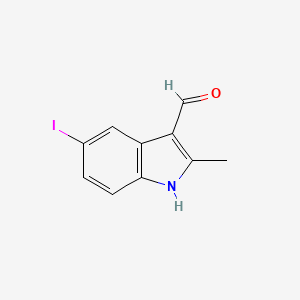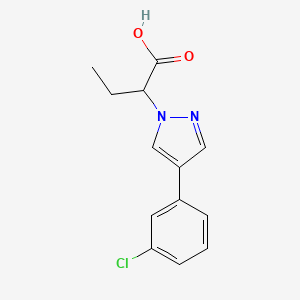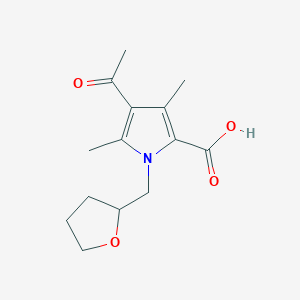
4-Acetyl-3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-2-carboxylic acid is a synthetic organic compound It features a pyrrole ring substituted with acetyl, dimethyl, and tetrahydrofuran-2-ylmethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrrole Ring: Starting from a suitable precursor such as a diketone or an α,β-unsaturated carbonyl compound, the pyrrole ring can be formed through a Paal-Knorr synthesis or a Knorr pyrrole synthesis.
Substitution Reactions: Introduction of the acetyl, dimethyl, and tetrahydrofuran-2-ylmethyl groups can be achieved through various substitution reactions, using reagents like acetyl chloride, methyl iodide, and tetrahydrofuran-2-carboxaldehyde.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-Acetyl-3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group could yield a carboxylic acid, while reduction of the carboxylic acid group could yield an alcohol.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 4-Acetyl-3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-2-carboxylic acid would depend on its specific application.
特性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC名 |
4-acetyl-3,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO4/c1-8-12(10(3)16)9(2)15(13(8)14(17)18)7-11-5-4-6-19-11/h11H,4-7H2,1-3H3,(H,17,18) |
InChIキー |
OZDYZBJBFOACIW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=C1C(=O)C)C)CC2CCCO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


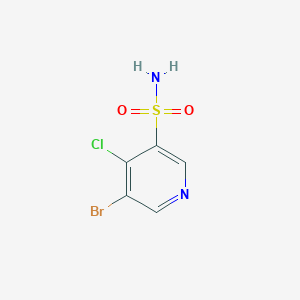
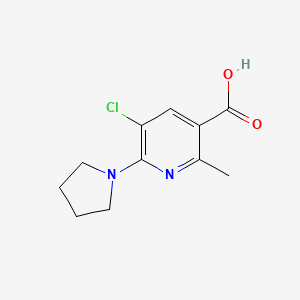
![5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11798902.png)
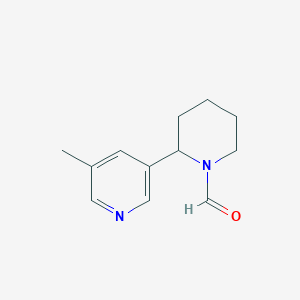
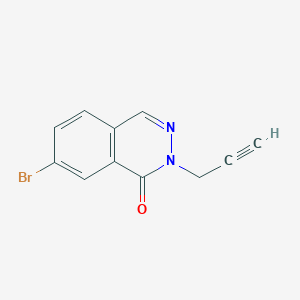
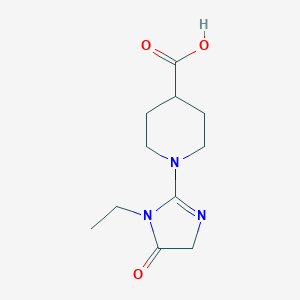
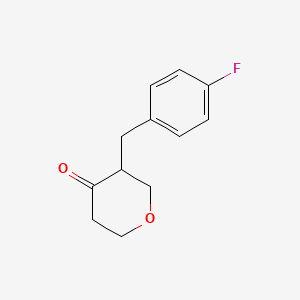
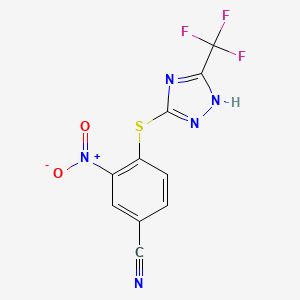

![Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11798943.png)
